2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde
Brand Name: Vulcanchem
CAS No.: 588681-52-1
VCID: VC3787547
InChI: InChI=1S/C14H10ClFO2/c15-13-7-12(16)6-5-11(13)9-18-14-4-2-1-3-10(14)8-17/h1-8H,9H2
SMILES: C1=CC=C(C(=C1)C=O)OCC2=C(C=C(C=C2)F)Cl
Molecular Formula: C14H10ClFO2
Molecular Weight: 264.68 g/mol

2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde

CAS No.: 588681-52-1

VCID: VC3787547

Molecular Formula: C14H10ClFO2

Molecular Weight: 264.68 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde - 588681-52-1

Description

2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C₁₄H₁₀ClFO₂ and a molecular weight of 264.68 g/mol . It features a benzaldehyde moiety substituted with a chloro and a fluoro group on the benzyl ring, making it a derivative of both benzaldehyde and chlorofluorobenzene. This compound is typically a white to pale yellow solid and is classified under various chemical databases, including PubChem .

Synthesis and Applications

The synthesis of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of chlorofluorobenzyl alcohol with benzaldehyde under basic conditions. This compound finds utility in various fields, particularly in proteomics and drug discovery research, due to its ability to modify protein functions through covalent bonding with nucleophilic sites.

Research Findings and Biological Interactions

While specific biological activity data for 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde is limited, compounds with similar structures are known to interact with biological targets such as enzymes and receptors. The unique arrangement of chloro and fluoro substituents in this compound can significantly influence its reactivity and biological interactions, making it valuable for targeted synthesis and research applications.

Safety and Handling

Handling 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde requires caution. In case of inhalation, the victim should be moved into fresh air, and if breathing is difficult, oxygen should be administered. Following skin contact, contaminated clothing should be removed, and the area should be washed with soap and water. Eye contact requires rinsing with pure water for at least 15 minutes .

Comparison with Similar Compounds

Several compounds share structural similarities with 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde, including 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde and 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde. These compounds differ primarily in their halogen substitution patterns, which can affect their reactivity and biological interactions .

CompoundStructural FeaturesUnique Aspects
2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehydeChloro and fluoro substituents on benzyl ringSpecific arrangement of halogens
5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehydeAdditional chlorine on benzaldehyde ringDifferent reactivity due to extra chlorine
5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehydeBromine instead of chlorine on benzaldehyde ringDifferent halogen may influence reactivity
CAS No. 588681-52-1
Product Name 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde
Molecular Formula C14H10ClFO2
Molecular Weight 264.68 g/mol
IUPAC Name 2-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde
Standard InChI InChI=1S/C14H10ClFO2/c15-13-7-12(16)6-5-11(13)9-18-14-4-2-1-3-10(14)8-17/h1-8H,9H2
Standard InChIKey NWRDMOGKYMIICN-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C=O)OCC2=C(C=C(C=C2)F)Cl
Canonical SMILES C1=CC=C(C(=C1)C=O)OCC2=C(C=C(C=C2)F)Cl
PubChem Compound 3830224
Last Modified Aug 16 2023

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